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Regular laboratory monitoring is a critical component of managing patients on momelotinib therapy to

ensure patient safety, assess treatment efficacy, and make necessary dosage adjustments [1] [2]. The key
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parameters and their recommended monitoring schedule are outlined in the table below.

Table 1: Momelotinib Laboratory Monitoring Schedule and Key Parameters

Parameter

Baseline

During Treatment

Clinical Significance & Action

Complete Blood
Count (CBC) with
Platelets and
Neutrophils

Hepatic Panel
(ALT, AST, Total
Bilirubin)

Hepatitis B
Serologies
(HBsAg, anti-HBc)

Required [2]

Required [2]

Required in
patients with

Periodically and as
clinically indicated [1]

2].

Every month for the
first 6 months, then
periodically as
clinically indicated [1]

[2].

Monitor for
reactivation if
seropositive [1].

Thrombocytopenia (platelets <50 x
10%/L seen in 20% of patients);
Neutropenia (ANC <0.5 x 10°/L seen in
2%). Requires dose
interruption/reduction [1].

Drug-induced liver injury reported.
New/worsening elevations of ALT/AST
(all grades) in ~23-24% of patients.
Median time to onset is 2 months (75%
within 4 months) [1].

JAK inhibitors can cause hepatitis B
reactivation. Consult a hepatologist if
positive [1].
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Parameter Baseline During Treatment Clinical Significance & Action

HBV risk [1]
[2]

Dosage Modifications for Adverse Reactions

Dose interruptions and reductions are required to manage specific laboratory abnormalities. The following
tables summarize the management strategies for hematologic and hepatotoxic adverse reactions, adapted

from the official prescribing information [1].

Table 2: Dose Modifications for Hematologic Adverse Reactions

Adverse Reaction Severity Recommended Action

Thrombocytopenia Platelet count Interrupt treatment until platelets recover to 250 x 10°/L. Restart
<20 x 10°%/L at a daily dose 50 mg below the last given dose. Discontinue if
unable to tolerate 100 mg once daily [1] [2].

Neutropenia ANC < 0.5 x Interrupt treatment until ANC =0.75 x 10°/L. Restart at a daily
109/L dose 50 mg below the last given dose [1] [2].

Table 3: Dose Modifications for Hepatotoxicity

Parameter Severity Recommended Action

ALT/IAST ALT/AST >5 x Interrupt treatment until AST/ALT <2 x ULN and total bilirubin
and/or Total ULN* and/or Total <1.5 x ULN. Restart at a daily dose 50 mg below the last given
Bilirubin Bilirubin >2 x ULN*  dose. Permanently discontinue if reoccurrence of ALT/AST >5

x ULN [1] [2].

*ULN = Upper Limit of Normal; use baseline if abnormal [1].

Mechanism of Action and Monitoring Rationale
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Understanding momelotinib's mechanism of action clarifies the rationale behind the specific laboratory
monitoring parameters. Momelotinib is a selective inhibitor of Janus kinase (JAK) 1 and 2, and also inhibits

Activin A receptor, type 1 (ACVR1) [3] [4].

Momelotinib

Click to download full resolution via product page

Diagram: Momelotinib's dual mechanism of JAK1/2 and ACVRI1 inhibition drives its efficacy and key

laboratory monitoring requirements.

¢ JAK1/2 Inhibition: This action improves constitutional symptoms and splenomegaly by reducing
dysregulated JAK-STAT signaling and pro-inflammatory cytokines like IL-6 [4] [5]. This targeted action
is associated with the risk of myelosuppression, necessitating frequent CBC monitoring [1].

¢ ACVR1 Inhibition: By inhibiting ACVR1 in the liver, momelotinib suppresses the production of
hepcidin, a key iron regulator [3] [4]. This mobilizes iron from storage to support erythropoiesis, which
is the basis for its unique benefit in improving anemia in myelofibrosis patients [4].

Experimental Protocols for Clinical Monitoring

For researchers designing clinical trials or observational studies, the following protocols detail the

methodology for consistent laboratory assessment.
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Protocol 1: Baseline and Safety Monitoring

Objective: To establish a patient's baseline status and monitor for treatment-emergent adverse events during

momelotinib therapy.

Materials:

e Standard phlebotomy supplies
e Serum separator tubes and EDTA tubes for plasma collection

Procedure:

o Baseline Assessment (Within 30 days prior to first dose):

o Obtain informed consent.
o Collect blood for:
= Complete Blood Count (CBC) with differential and platelets.
= Comprehensive Metabolic Panel (CMP), with special attention to ALT, AST, and Total
Bilirubin.
= Hepatitis B Serologies (HBsAg and anti-HBc) [1] [2].
o Record patient's transfusion history and baseline symptom burden.

¢ On-Treatment Monitoring:

o CBC with platelets and neutrophils: Assess weekly during the first cycle (4 weeks), then at
the start of each subsequent cycle, or more frequently if clinically indicated [1] [2].

o Hepatic Panel (ALT, AST, Total Bilirubin): Perform blood draws monthly for the first 6 months
of treatment. After 6 months, monitoring can be reduced to once every 3 months or as clinically

indicated [1].
o Action: Apply dosage modifications as specified in Tables 2 and 3 for any observed toxicities.

Protocol 2: Efficacy Assessment for Anemia Response

Objective: To evaluate the hematologic efficacy of momelotinib in patients with myelofibrosis, using

standardized international criteria.

Materials:

¢ Blood collection supplies.
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e Clinical data capture system (e.g., EDC).
Procedure:

¢ Transfusion Dependent Anemia (TDA) Assessment:

o Definition: Transfusion dependence is typically defined as requiring =4 units of packed red
blood cells (pRBC) over an 8-week period during the 16 weeks preceding treatment [6].

o Efficacy Endpoint: Transfusion Independence (TI) for any consecutive 12-week interval during
the 24-week treatment period. Tl is defined as the absence of any RBC transfusions during that
period, except in the case of clinically overt bleeding [6].

o Analysis: Calculate the percentage of patients achieving Tl by Week 24.

e Non-Transfusion Dependent Anemia (Non-TDA) Assessment:

o Definition: Anemia defined as hemoglobin (Hgb) <10 g/dL in females or <11 g/dL in males,
without meeting TDA criteria [4].

o Efficacy Endpoint: A hemoglobin increase of 21.5 g/dL from baseline that is sustained for a
defined period (e.g., 12 weeks) [6]. Alternatively, studies may use the 2024 International
Working Group-European LeukemiaNet (IWG-ELN) criteria for major anemia response [4].

o Analysis: Calculate the percentage of patients achieving a major anemia response at Weeks
12 and 24.

Key Considerations for Clinical Practice & Research

¢ Anemia Benefit: Momelotinib is the only JAK inhibitor indicated for myelofibrosis patients with
anemia. Clinical data shows that achieving a hemoglobin level >10 g/dL by week 24 is associated
with improved overall survival, supporting early intervention [7] [4].

¢ Real-World Evidence: Recent studies confirm momelotinib's anemia benefits outside clinical trials.
The MOMGEFIN study reported transfusion independence in 31% of transfusion-dependent patients
at 6 months, and major anemia responses in 36% of non-transfusion dependent patients [4].

¢ Drug Interactions: Momelotinib is metabolized by multiple CYP450 enzymes, including CYP3A4.
Concomitant use with potent CYP3A4 inducers should be avoided, as it may decrease momelotinib
exposure [6]. It may also increase exposure to substrates of the Breast Cancer Resistance Protein
(BCRP), like rosuvastatin, requiring dose reduction of the concomitant drug [1].

Conclusion
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Robust and consistent laboratory monitoring is a foundational element of successful momelotinib therapy.
Adherence to the outlined protocols for hematologic and hepatic monitoring allows for the timely
management of adverse events, particularly thrombocytopenia and hepatotoxicity. Furthermore, applying
standardized criteria for assessing anemia response is crucial for accurately evaluating treatment efficacy in

both clinical practice and research settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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